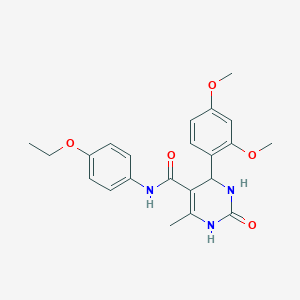![molecular formula C17H19FO3 B4930116 1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B4930116.png)
1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene, also known as F-Phenibut, is a synthetic compound that is structurally related to the neurotransmitter gamma-aminobutyric acid (GABA). It was first synthesized in the 1960s by Soviet scientists and has since been used as a nootropic and anxiolytic agent.
Wirkmechanismus
1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene acts on GABA receptors in the brain, specifically the GABAB receptor. It enhances the binding of GABA to the receptor, resulting in increased inhibitory neurotransmission. This leads to a decrease in neuronal excitability and a reduction in anxiety and stress.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of dopamine and serotonin in the brain. It also increases the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. This compound has been shown to improve memory and learning, reduce anxiety and stress, and enhance mood.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene has several advantages for lab experiments. It is easy to synthesize and has a high purity. It has also been shown to be safe and well-tolerated in humans. However, this compound has some limitations. It has a long half-life, which can make it difficult to study its effects over a short period of time. It also has a narrow therapeutic window, which means that the dosage must be carefully controlled to avoid adverse effects.
Zukünftige Richtungen
There are several future directions for the study of 1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene. One area of research is the potential use of this compound as a treatment for anxiety disorders and depression. Another area of research is the development of new synthetic compounds that are structurally similar to this compound but have improved pharmacokinetic properties. Additionally, the mechanisms of action of this compound and its effects on neurotransmitters and neuronal function need to be further elucidated.
Synthesemethoden
The synthesis of 1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene involves the reaction of 4-fluorophenol with 1-bromo-4-(4-methoxyphenoxy)butane in the presence of potassium carbonate and copper powder. The resulting product is then treated with methoxybenzene to yield this compound. This method has been optimized to produce high yields of this compound with high purity.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene has been studied for its anxiolytic and nootropic effects. It has been shown to improve cognitive function, reduce anxiety and stress, and enhance mood. This compound has also been studied for its potential as a treatment for alcohol withdrawal syndrome and social anxiety disorder.
Eigenschaften
IUPAC Name |
1-fluoro-4-[4-(2-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FO3/c1-19-16-6-2-3-7-17(16)21-13-5-4-12-20-15-10-8-14(18)9-11-15/h2-3,6-11H,4-5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPDHXBKTLZDJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl [2,2,2-trifluoro-1-[(4-methoxyphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4930034.png)
![1-{[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4930036.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4930044.png)
![N-{1-[1-(3-chlorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B4930049.png)

![4-(4-methoxy-2-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4930061.png)
![5-{3-methoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4930072.png)
![6-(6-chloro-1,3-benzodioxol-5-yl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4930082.png)
![3-bromo-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4930087.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B4930095.png)
![N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}benzamide](/img/structure/B4930102.png)
![2-(ethylthio)ethyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4930112.png)
![6-{[4-(ethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B4930117.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(2-pyrimidinyloxy)benzyl]methanamine](/img/structure/B4930138.png)
